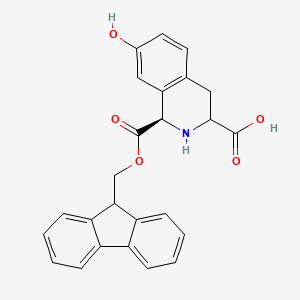
5-(5-Ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Attachment of the Tetrahydropyridine Moiety: This step involves the reaction of the triazole intermediate with a suitable precursor to form the tetrahydropyridine ring.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce various functional groups into the compound, modifying its properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce halogen or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers or other materials for specific applications.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: It may influence cell signaling pathways, providing insights into cellular processes.
Medicine
Drug Development: The compound’s biological activity makes it a candidate for drug development, particularly in targeting specific diseases.
Therapeutic Agents: It may be explored as a therapeutic agent for conditions such as infections, cancer, or neurological disorders.
Industry
Agriculture: The compound may be used in the development of agrochemicals.
Pharmaceuticals: It can be a key intermediate in the synthesis of pharmaceutical products.
Wirkmechanismus
The mechanism of action of 5-(5-Ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. These may include:
Enzyme Binding: The compound may bind to enzymes, inhibiting their activity.
Receptor Interaction: It may interact with cellular receptors, modulating signaling pathways.
DNA/RNA Binding: The compound may bind to nucleic acids, affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings.
Tetrahydropyridine Derivatives: Compounds with similar tetrahydropyridine structures.
Uniqueness
The uniqueness of 5-(5-Ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine lies in its specific combination of the triazole and tetrahydropyridine moieties, which may confer unique biological activities and chemical properties.
Eigenschaften
Molekularformel |
C11H18N4 |
|---|---|
Molekulargewicht |
206.29 g/mol |
IUPAC-Name |
5-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C11H18N4/c1-4-10-12-11(13-15(10)3)9-6-5-7-14(2)8-9/h6H,4-5,7-8H2,1-3H3 |
InChI-Schlüssel |
DZZYRNOKUMYJRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=NN1C)C2=CCCN(C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-2-amine](/img/structure/B13104505.png)
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-dipentylphenol](/img/structure/B13104513.png)
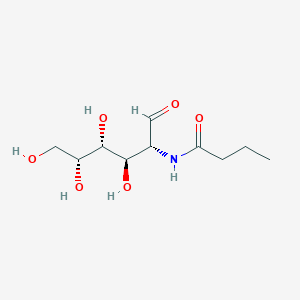
![methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13104528.png)
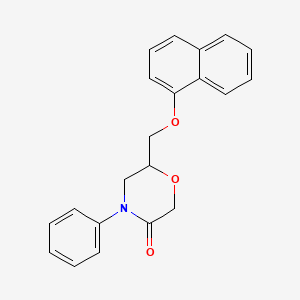
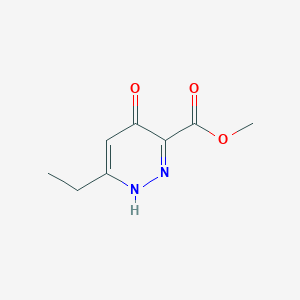

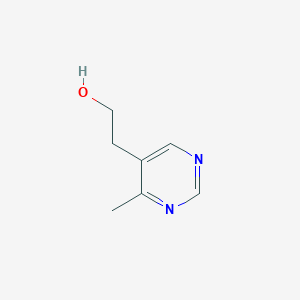
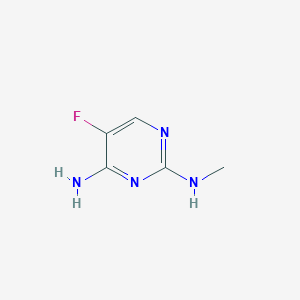
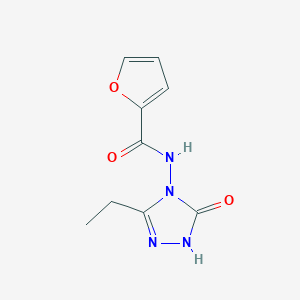
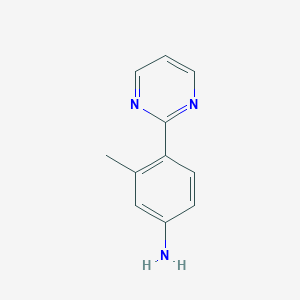
![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13104581.png)
